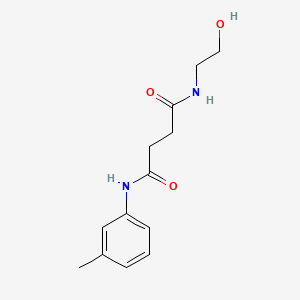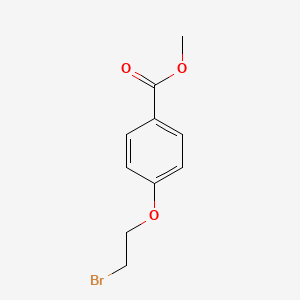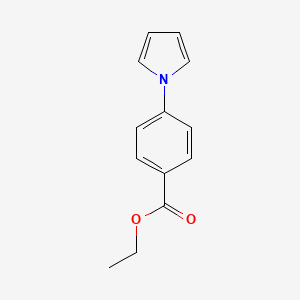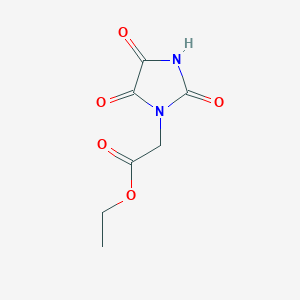
5-bromo-1-méthyl-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves reactions with amines, hydrazines, and other nitrogen-containing reagents. For instance, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives is achieved by reacting primary and secondary amines with tosylates of a related pyrazole compound . Another example is the three-component reaction involving benzaldehydes, hydrazine, and 1,1-bis(methylsulfanyl)-2-nitroethene to produce 5-aryl-3-(methylsulfanyl)-1H-pyrazoles . These methods highlight the versatility of pyrazole chemistry in generating a wide array of functionalized molecules.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) . These studies reveal the geometry, bonding features, and electronic properties of the molecules. For example, the crystal and molecular structure of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole was confirmed by XRD and supported by DFT calculations . The molecular geometry and vibrational frequencies are typically in good agreement with experimental data, providing a comprehensive understanding of the compound's structure.
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions, including ring transformations, denitration reactions, and reactions with amines and hydrazines . These reactions can lead to the formation of fused-ring pyrimidines, pyrazolones, and other heterocyclic compounds. The mechanisms of these transformations are often complex and can involve intramolecular charge transfer, as indicated by NBO analysis . The reactivity of these compounds is influenced by the substituents on the pyrazole ring, which can stabilize or destabilize certain reaction intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of different functional groups can impart a range of properties, such as analgesic, hypotensive, and anti-inflammatory activities . Vibrational spectroscopic studies and NMR provide insights into the stability and electronic properties of these molecules . Additionally, the first-order hyperpolarizability and related properties are calculated to assess the non-linear optical (NLO) behavior of these compounds . The hydrogen bonding patterns observed in the crystal structures of these derivatives also contribute to their solid-state properties and can lead to the formation of one-, two-, or three-dimensional networks .
Applications De Recherche Scientifique
Chimie Médicinale
Les dérivés du pyrazole, y compris le « 5-bromo-1-méthyl-4-nitro-1H-pyrazole », ont une large gamme d'applications en chimie médicinale . Ils présentent diverses activités biologiques, telles que des agents antituberculeux, antimicrobiens, antifongiques, anti-inflammatoires, anticancéreux et antidiabétiques .
Découverte de Médicaments
Dans le domaine de la découverte de médicaments, les dérivés du pyrazole sont souvent utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs . Ils ont fait l'objet de nombreuses techniques, principalement en raison de leur utilisation fréquente dans la synthèse de produits chimiques bioactifs .
Agrochimie
Les dérivés du pyrazole trouvent également des applications en agrochimie . Ils sont présents dans diverses petites molécules, présentant un éventail diversifié d'activités agricoles .
Chimie de Coordination
En chimie de coordination, les dérivés du pyrazole sont utilisés dans la préparation de complexes hexacoordonnés solides . Par exemple, le 4-bromopyrazole peut être utilisé dans la préparation de ces complexes par réaction avec le diméthyl- et le divinyl-tindichlorure .
Chimie Organométallique
Les dérivés du pyrazole ont des applications en chimie organométallique . Ils sont utilisés dans la synthèse de divers composés pharmaceutiques et biologiquement actifs .
Synthèse de 1,4′-bipyrazoles
“this compound” peut être utilisé comme matière de départ dans la synthèse de 1,4′-bipyrazoles . Il s'agit d'une application significative dans le domaine de la synthèse organique .
Synthèse Organique
En synthèse organique, la structure du pyrazole agit à la fois comme groupe directeur et transformant . Cela en fait un élément fondamental présent dans diverses petites molécules .
Activité Biologique
Les dérivés du pyrazole, y compris le « this compound », ont été associés à diverses fonctions pharmacologiques . Les nombreuses fonctions pharmacologiques du pyraz
Safety and Hazards
Orientations Futures
While specific future directions for 5-bromo-1-methyl-4-nitro-1H-pyrazole are not mentioned in the search results, pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities . Therefore, future research may focus on exploring the therapeutic potential of 5-bromo-1-methyl-4-nitro-1H-pyrazole and related compounds.
Relevant Papers Several papers related to 5-bromo-1-methyl-4-nitro-1H-pyrazole and pyrazole derivatives in general were found . These papers discuss various aspects of pyrazole derivatives, including their synthesis, biological activities, and potential therapeutic applications . Further analysis of these papers could provide more detailed information on the specific topics of interest.
Mécanisme D'action
Target of Action
Brominated compounds, nitro compounds, and pyrazoles can interact with a variety of biological targets, depending on their specific structures .
Mode of Action
These compounds can interact with their targets through various mechanisms, such as inhibition or activation of enzymes, interaction with cell receptors, or disruption of cell membranes .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Factors such as solubility, stability, and molecular size can influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cell signaling to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
5-bromo-1-methyl-4-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQAFBHIKMXFNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361599 |
Source


|
| Record name | 5-bromo-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89607-13-6 |
Source


|
| Record name | 5-bromo-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














